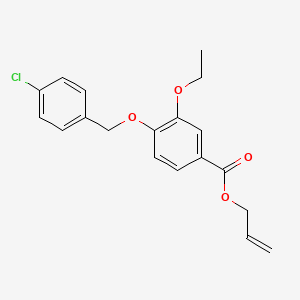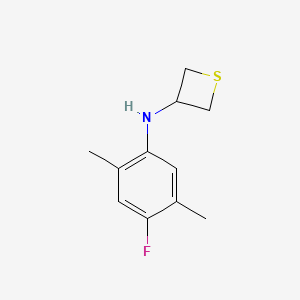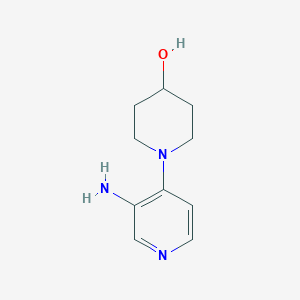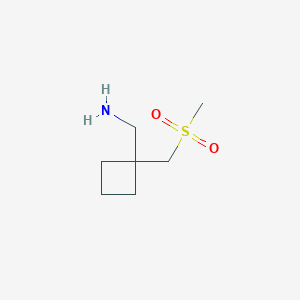
(1-((Methylsulfonyl)methyl)cyclobutyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((Methylsulfonyl)methyl)cyclobutyl)methanamine: is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique chemical structure, which includes a cyclobutyl ring substituted with a methanesulfonylmethyl group and a methanamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine typically involves the reaction of cyclobutylmethanamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether, and anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted cyclobutylmethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to undergo various chemical modifications makes it a valuable tool for bioconjugation and labeling studies.
Medicine: The compound’s potential therapeutic properties are being explored in drug discovery and development. It may serve as a lead compound for the design of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
- (1-(Methanesulfonyl)cyclobutyl)methanamine
- (1-(Methylsulfonyl)cyclopropyl)methanamine
- (1-(Methanesulfonyl)cyclopentyl)methanamine
Comparison: Compared to its analogs, (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine offers a unique combination of reactivity and stability. The cyclobutyl ring provides a balance between steric hindrance and flexibility, making it a versatile scaffold for various applications. Its methanesulfonyl group enhances its reactivity, allowing for diverse chemical modifications.
Eigenschaften
Molekularformel |
C7H15NO2S |
|---|---|
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
[1-(methylsulfonylmethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)6-7(5-8)3-2-4-7/h2-6,8H2,1H3 |
InChI-Schlüssel |
QDZUWUUVMDRQAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1(CCC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


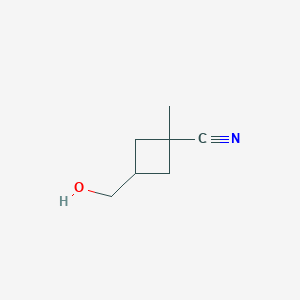
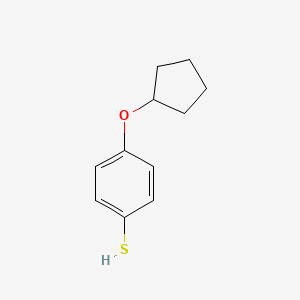
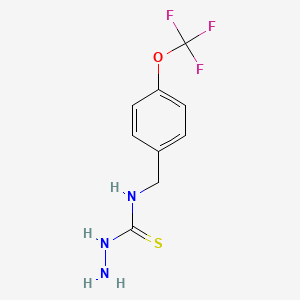
![(R)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B13001867.png)

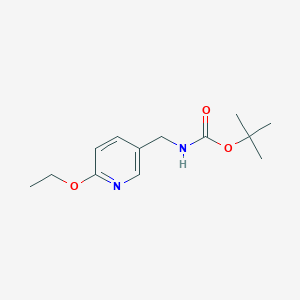
![N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13001878.png)
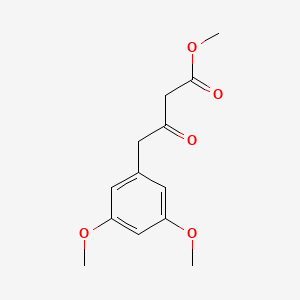
![2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B13001901.png)
